Product packaging for N-Butyl-p-toluenesulfonamide(Cat. No.:CAS No. 1907-65-9)

N-Butyl-p-toluenesulfonamide

Cat. No.: B159962
CAS No.: 1907-65-9
M. Wt: 227.33 g/mol
InChI Key: RQUXYBHREKXNKT-UHFFFAOYSA-N
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Description

Overview of N-Butyl-p-toluenesulfonamide as a Chemical Compound

This compound is an organic compound identified by the CAS number 1907-65-9. scbt.comlookchem.com Its molecular structure consists of a p-toluenesulfonyl group attached to a butylamine (B146782) moiety. This structure imparts specific chemical properties that make it a subject of interest in various research applications. The compound is a synthetic organic substance with the molecular formula C11H17NO2S and a molecular weight of approximately 227.32 g/mol . scbt.comnist.gov

Key physical and chemical properties of this compound are summarized in the table below:

PropertyValue
IUPAC Name N-butyl-4-methylbenzenesulfonamide nih.gov
Molecular Formula C11H17NO2S scbt.com
Molecular Weight ~227.32 g/mol scbt.com
Melting Point 41 °C chemicalbook.com
Boiling Point 234 °C at 20 mmHg tcichemicals.com
Appearance White to light yellow powder or crystal lookchem.comtcichemicals.com
Solubility Soluble in methanol (B129727) and other organic solvents like aromatic solvents; insoluble in water. chemicalbook.com

This table is interactive. Users can sort and filter the data.

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with n-butylamine. More recent synthetic methods explore the direct reaction of anhydrous p-toluenesulfonic acid with primary amines in the presence of a catalyst and a water-absorbing agent to improve yield and reduce environmental impact. google.comgoogle.com

Significance of this compound in Advanced Chemical and Biological Research

The significance of this compound in research stems from its versatile chemical nature. In organic synthesis, it serves as an important intermediate. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

In the field of biological research, sulfonamides as a class have been investigated for a range of potential biological activities. scispace.com While research into the specific biological activities of this compound is ongoing, studies have explored its interactions with enzymes. For instance, it has been examined for its potential to inhibit certain enzymes, which could have implications for future research. The compound's structural characteristics enable it to interact with biological targets. It has been shown to inhibit enzymes like carbonic anhydrase.

Historical Context and Evolution of Research on this compound and Related Sulfonamides

The study of sulfonamides dates back several decades, with the parent compound, p-toluenesulfonamide (B41071), being a key molecule in the development of various derivatives. chemicalbook.com Initially, research focused on the synthesis and basic characterization of these compounds. acs.org Over time, the focus has expanded to include their application as plasticizers, intermediates in the synthesis of dyes, and as building blocks for pharmaceuticals. chemicalbook.comontosight.ai

The evolution of research on N-alkyl-p-toluenesulfonamides has been driven by the need for more efficient and environmentally benign synthetic methods. google.comgoogle.com The development of catalytic systems for their synthesis from anhydrous p-toluenesulfonic acid is a testament to this progression. google.com Furthermore, advanced analytical techniques, such as collision-induced dissociation mass spectrometry, have been employed to understand the fragmentation pathways of protonated N-alkyl-p-toluenesulfonamides, providing deeper insights into their chemical behavior. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2S B159962 N-Butyl-p-toluenesulfonamide CAS No. 1907-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3
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InChI Key

RQUXYBHREKXNKT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
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DSSTOX Substance ID

DTXSID7042198
Record name N-Butyl-p-toluenesulfonamide
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Molecular Weight

227.33 g/mol
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CAS No.

1907-65-9
Record name N-Butyl-4-methylbenzenesulfonamide
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Record name N-Butyl-p-toluenesulfonamide
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Record name Benzenesulfonamide, N-butyl-4-methyl-
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Record name N-Butyl-p-toluenesulfonamide
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Record name N-butyltoluene-4-sulphonamide
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Record name N-BUTYL-P-TOLUENESULFONAMIDE
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for N-Butyl-p-toluenesulfonamide

This compound is a compound of interest in various chemical applications, including its use as a plasticizer. Its synthesis is a fundamental process in organic chemistry, primarily achieved through the reaction of a sulfonyl chloride with an amine.

The principal and most widely utilized method for synthesizing N-alkyl p-toluenesulfonamides, including the n-butyl derivative, is the reaction between p-toluenesulfonyl chloride and a primary amine. google.com This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

In a typical procedure, p-toluenesulfonyl chloride is added to a solution of the primary amine, such as n-butylamine. The reaction is often carried out in the presence of a base, like pyridine or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. For instance, a synthesis of N-Benzyl-p-toluenesulfonamide, a related compound, involves reacting benzylamine (B48309) with p-toluenesulfonyl chloride in pyridine, which acts as both the solvent and the acid scavenger. After the reaction is complete, the product is typically isolated by pouring the reaction mixture into water, causing the sulfonamide to precipitate, which can then be purified by recrystallization.

Alternative approaches aim to avoid the use of p-toluenesulfonyl chloride due to its high reactivity and potential for environmental pollution from spent acid. google.com One such method involves the direct amidation of p-toluenesulfonic acid with a primary amine. google.com

To enhance the efficiency and environmental friendliness of N-alkyl p-toluenesulfonamide (B41071) synthesis, various catalyst systems have been explored. One innovative approach involves the use of a PIMs (Polymers of Intrinsic Microporosity) supported solid super acid catalyst for the direct reaction between anhydrous p-toluenesulfonic acid and a primary amine. google.com This method offers mild reaction conditions and easy catalyst recycling. google.com

The catalyst consists of a PIM carrier (such as PIM-1, PIM-2, or PIM-6) loaded with a solid super-strong acid component like SO₄²⁻, Cl⁻, or S₂O₈²⁻. google.com The reaction is performed in a solvent like dichloromethane in the presence of a 5A-type molecular sieve to absorb the water generated during the reaction, which helps to drive the equilibrium towards the product. google.com This catalytic system has been shown to achieve high conversion rates of anhydrous p-toluenesulfonic acid (up to 81.90%) and yields of N-alkyl p-toluenesulfonamide (up to 70.53%). google.com

Another area of catalytic research relevant to sulfonamide synthesis is the N-alkylation of sulfonamides using alcohols, facilitated by transition-metal catalysts. Manganese-based PNP pincer complexes, for example, have been successfully used for the N-alkylation of p-toluenesulfonamide with various alcohols in a "borrowing hydrogen" process. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction by the manganese hydride species to yield the N-alkylated product. acs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, reaction time, and the molar ratio of reactants.

In the synthesis from anhydrous p-toluenesulfonic acid and n-butylamine using a solid super acid catalyst, the reaction conditions were optimized as follows:

Temperature: 20–40 °C google.com

Solvent: Dichloromethane google.com

Reactant Ratio: The molar ratio of anhydrous p-toluenesulfonic acid to primary amine is maintained between 1:1.2 and 1:1.8. google.com

Catalyst Loading: The catalyst amount is 5% to 8% of the mass of the anhydrous p-toluenesulfonic acid. google.com

Dehydrating Agent: 5A molecular sieves are used to remove water. google.com

Under these optimized conditions, a yield of 69.38% for this compound was reported. google.com The table below summarizes the conditions for a specific experimental run.

Derivatization and Functionalization of this compound

The sulfonamide group is a versatile functional group that allows for further chemical transformations, leading to a wide array of derivatives with potential applications in various fields.

The general synthetic route for this compound can be readily adapted to produce a variety of other N-substituted sulfonamides. By replacing n-butylamine with other primary amines, a library of related compounds can be generated. For example, using the same p-toluenesulfonic acid-based method, compounds such as N-n-propyl-p-toluenesulfonamide, N-benzyl-p-toluenesulfonamide, and N-cyclohexyl-p-toluenesulfonamide have been synthesized. google.com

Furthermore, primary sulfonamides can serve as precursors for the synthesis of other sulfonamide derivatives through N-alkylation, N-acylation, or N-arylation. acs.org These transformations expand the chemical diversity accessible from a common sulfonamide starting material.

The table below illustrates the variety of primary amines that can be used to synthesize different N-alkyl-p-toluenesulfonamides.

Sulfonamide derivatives have emerged as important reagents in cyanation reactions. Specifically, N-cyano-sulfonamides are used as electrophilic cyanide-transfer agents. rsc.org One of the most prominent reagents in this class is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govresearchgate.net NCTS is valued for its safety and practicality compared to other cyanating agents. nih.govresearchgate.net It has been successfully employed in various transition-metal-catalyzed cyanation reactions, allowing for the introduction of the nitrile group into organic molecules. nih.gov For example, NCTS can be used for the site-selective direct cyanation of pyrroles and indoles under Lewis acid-catalysis. rsc.org

These electrophilic cyanation reagents provide a complementary approach to the more traditional nucleophilic cyanation methods. nih.govresearchgate.net The development of such sulfonamide-based reagents has made electrophilic cyanation a powerful tool in synthetic organic chemistry. rsc.org

On the other hand, cyanide can also be involved in the synthesis of sulfonamides themselves. A method has been reported where cyanide mediates the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones. organic-chemistry.org This sulfinate can then be trapped with N-bromosuccinimide and an amine to form a sulfonamide, demonstrating a nucleophilic pathway where cyanide plays a key role in the formation of the sulfonamide precursor. organic-chemistry.org

Oxidation Reactions Mediated by Sulfonamide Derivatives

The oxidation of sulfonamides, such as this compound, can lead to the formation of highly reactive N-sulfonylimines. These intermediates are valuable in organic synthesis for constructing more complex molecules. A notable method involves the use of N-hydroxyphthalimide (NHPI) as a mediator. This process allows for the oxidation of sulfonamides under mild conditions. mdpi.com

In this type of transformation, the sulfonamide is treated with an oxidant like diacetoxyiodobenzene (PhI(OAc)₂) in the presence of a catalytic amount of NHPI. The reaction is typically conducted at room temperature in a solvent such as dichloromethane (DCM). This method is significant because it avoids harsh conditions and demonstrates broad substrate scope. mdpi.com For instance, the oxidation of various primary sulfonamides to their corresponding N-sulfonylimines has been achieved with good yields. The resulting N-sulfonylimine from a compound like this compound could then be used in subsequent reactions, such as one-pot Friedel–Crafts arylations, without the need for isolation. mdpi.com

Mechanistic studies suggest that the reaction proceeds through the formation of a phthalimide N-oxyl (PINO) radical, which is generated from NHPI by the oxidant. This radical then abstracts a hydrogen atom from the sulfonamide, initiating the formation of the N-sulfonylimine. mdpi.com

Table 1: NHPI-Mediated Oxidation of Sulfonamides to N-Sulfonylimines

Entry Sulfonamide Substrate Oxidant Mediator Solvent Time (h) Yield (%)
1 p-Toluenesulfonamide PhI(OAc)₂ NHPI (0.5 equiv.) DCM 0.5 95
2 Benzenesulfonamide PhI(OAc)₂ NHPI (0.5 equiv.) DCM 0.5 92
3 4-Methoxybenzenesulfonamide PhI(OAc)₂ NHPI (0.5 equiv.) DCM 0.5 93
4 4-Nitrobenzenesulfonamide PhI(OAc)₂ NHPI (0.5 equiv.) DCM 0.5 85

Data derived from a general procedure for the oxidation of sulfonamides. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of sulfonamides. unibo.itjddhs.com Key areas of development include the use of sustainable solvents and the design of reusable catalytic systems.

Utilization of Sustainable Solvents in Sulfonamide Synthesis

Traditional methods for synthesizing sulfonamides often employ volatile and toxic organic solvents like dichloromethane. researchgate.net Green chemistry seeks to replace these with more environmentally benign alternatives. jddhs.commlsu.ac.in

Deep Eutectic Solvents (DESs): A sustainable and scalable protocol for synthesizing sulfonamides has been developed using biodegradable and reusable deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl). uniba.itnih.gov Reactions between amines and sulfonyl chlorides in DESs like ChCl/glycerol (B35011) or ChCl/urea can achieve high yields (up to 97%) at room temperature. uniba.itnih.gov These solvents are advantageous due to their low toxicity, cost-effectiveness, and biodegradability. uniba.it The product can often be isolated by simple extraction or filtration. researchgate.netuniba.it

Water: Water is another highly sustainable solvent explored for sulfonamide synthesis. Methodologies have been developed that use water as the sole solvent, reacting sodium sulfinate with nitroarenes to produce sulfonamides. researchgate.net This approach is particularly green as the products often precipitate out of the aqueous solution and can be collected by simple filtration. researchgate.netrsc.org A facile synthesis of sulfonamides in aqueous media using equimolar amounts of amino compounds and arylsulfonyl chlorides has been described, which omits the need for organic bases and allows for product isolation via filtration after acidification. rsc.org

Other Sustainable Solvents: Ethanol and glycerol have also been used as eco-friendly solvents for the synthesis of sulfonamides from thiols and amines. The process involves an oxidative chlorination step using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). rsc.org

Table 2: Comparison of Sustainable Solvents for Sulfonamide Synthesis

Solvent System Reactants Conditions Yield Ref.
Choline Chloride/Glycerol (DES) Amines + Sulfonyl Chlorides Room Temp, 2-12 h Up to 97% uniba.itnih.gov
Choline Chloride/Urea (DES) Amines + Sulfonyl Chlorides Room Temp, 2-12 h High uniba.it
Water Sodium Sulfinates + Nitroarenes 60°C, 12 h Good researchgate.net
Water Amines + Arylsulfonyl Chlorides Room Temp Excellent rsc.org

Development of Reusable Catalytic Systems for Sulfonamide Transformations

The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry, reducing waste and operational costs. researchgate.net

Magnetically Recoverable Catalysts (MRCs): Significant progress has been made in using magnetically recoverable catalysts for sulfonamide synthesis. These catalysts typically consist of a magnetic nanoparticle core, often iron oxide (Fe₃O₄), functionalized with a catalytically active species. researchgate.net For example, copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles has been used as a magnetic reusable catalyst for preparing N-aryl sulfonamide derivatives. researchgate.net The key advantage of MRCs is their straightforward separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. researchgate.net Coconut-shell biochar, modified by magnetization, has also been shown to be a reusable adsorbent for removing sulfonamides from aqueous solutions, retaining over 80% of its capacity after three cycles. nih.gov

Other Reusable Systems: Beyond magnetic catalysts, other systems are being explored. A method for synthesizing N-alkyl p-toluenesulfonamides uses a solid super acid catalyst supported on a capillary copolymer material (PIMs). This catalyst demonstrates high stability and is easily recycled. google.com

Table 3: Examples of Reusable Catalytic Systems in Sulfonamide Synthesis

Catalyst System Catalyst Type Application Reusability Ref.
Fe₃O₄@dopamine-PO-CuBr₂ Magnetically Recoverable N-aryl sulfonamide synthesis Recyclable researchgate.net
PIMs supported solid super acid Heterogeneous Acid Catalyst N-alkyl p-toluenesulfonamide synthesis Easily recycled google.com

Applications in Materials Science and Polymer Chemistry

N-Butyl-p-toluenesulfonamide as a Plasticizer in Polymer Systems

As a plasticizer, this compound is incorporated into polymer matrices to increase their flexibility, workability, and distensibility. This function is critical in transforming rigid polymers into more pliable materials suitable for a wider range of applications.

The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. This compound has demonstrated good compatibility with several types of resins, including polyamides and those based on cellulose (B213188).

With polyamide resins , sulfonamide plasticizers are frequently used. They can integrate into the polymer structure, often with other plasticizers, to enhance material properties. datapdf.com

In cellulose-based resins , such as cellulose acetate (B1210297) and cellulose nitrate, the compatibility of this compound is well-documented. It has been shown to be a superior plasticizer for cellulose acetate compared to some related compounds, as it helps films maintain their flexibility over longer periods. google.com Compatibility is often determined by casting a film from a solution of the polymer and plasticizer and observing its clarity after drying and storage. datapdf.com

Compatibility of this compound with Cellulose Resins
Polymer MatrixPlasticizer Concentration (Parts per 100 parts of resin)Compatibility
Cellulose Acetate80Compatible
Cellulose Nitrate>100Compatible

The addition of this compound significantly alters the processing characteristics and final physical properties of polymers. In thermosetting plastics like urea-formaldehyde and melamine-formaldehyde, sulfonamides can increase flow and plasticity. datapdf.com This enhanced flowability allows for molding at lower pressures and temperatures. datapdf.com

When incorporated into polymers, the primary effect is an increase in flexibility and a reduction in hardness. The loss of plasticizer over time can lead to the material becoming stiffer and more brittle, which can result in cracking. diva-portal.org In cellulose acetate, sulfonamide plasticizers have been shown to impart greater flexibility compared to control plasticizers. datapdf.com

Impact of this compound on Polymer Properties
PropertyEffect of Plasticizer AdditionConsequence of Plasticizer Loss (Migration)
FlexibilityIncreaseDecrease (Embrittlement) forgeway.com
HardnessDecreaseIncrease (Stiffness) diva-portal.org
Flowability (Melt Flow)IncreaseDecrease
ProcessabilityImprovement-

Plasticizer migration is the movement of the plasticizer out of the polymer matrix. forgeway.com This phenomenon is a significant concern as it can alter the material's properties, causing it to lose flexibility and become brittle. diva-portal.orgforgeway.com Migration can occur through several mechanisms, including volatilization into the gas phase, extraction by liquids, or migration into an adjacent solid material. forgeway.com

The migration of plasticizers from a polymer is fundamentally a diffusion process. It is generally understood to occur in a series of steps:

Diffusion : The plasticizer molecules move from the bulk of the polymer to its surface. researchgate.net

Desorption : The molecules desorb from the polymer surface. researchgate.net

Sorption : The molecules are absorbed at the contact point of the surrounding medium (e.g., food, liquid, or another solid). researchgate.net

Desorption : The molecules then move from the contact surface into the bulk of the surrounding medium. researchgate.net

This movement is driven by the concentration gradient between the plastic material and the contacting substance. researchgate.net Plasticizers with lower molecular weights, such as many monomeric plasticizers, tend to migrate more readily than those with higher molecular weights. whiterose.ac.uk

Several factors can influence the rate at which a plasticizer like this compound migrates from a polymer. These factors can be related to the environment, the polymer itself, and the nature of any contacting materials. researchgate.net

Environmental Factors :

Temperature : Higher temperatures increase the kinetic energy of molecules and the free volume within the polymer, accelerating the diffusion and migration rate. researchgate.net

Contact Time : Longer periods of contact between the polymer and a surrounding medium allow for more significant migration to occur. researchgate.net

Polymer and Material Composition :

Polymer Properties : The chemical and physical characteristics of the polymer, such as its polarity, molecular structure, thickness, and permeability, play a crucial role. researchgate.net

Plasticizer Concentration : A higher initial concentration of the plasticizer within the polymer can create a steeper concentration gradient, leading to a higher migration rate. researchgate.net

Nature of Contacting Medium : The type of material in contact with the plastic (e.g., fatty foods, aqueous solutions, acidic or alkaline substances) significantly affects migration. researchgate.net For instance, plasticizers tend to migrate more readily into fatty or oily substances.

Migration Behavior of Sulfonamide Plasticizers from Polymeric Materials

Integration in Specialized Material Formulations

Beyond general-purpose plasticization, this compound and related sulfonamides are incorporated into more specialized formulations. They are used as plasticizers and additives in hot-melt adhesives, inks, and various coatings. anhuiderun.com In these applications, they contribute to the final product's flexibility, adhesion, and gloss. datapdf.com The choice of a base polymer, such as ethylene-vinyl acetate (EVA), polyolefins, or polyamides, is critical in hot-melt adhesive formulations and dictates the required properties like viscosity, cohesive strength, and processing temperature. mdpi.com

Hot Melt Adhesives

Hot melt adhesives (HMAs) are solvent-free thermoplastic materials that are applied in a molten state and form a bond upon cooling and solidifying. specialchem.com The formulation of HMAs involves a base polymer, which provides the fundamental performance properties, along with various additives such as tackifiers, waxes, and plasticizers to modify these properties. specialchem.com

Plasticizers are incorporated into HMA formulations to reduce the melt viscosity, increase flexibility, and improve the wetting characteristics of the adhesive on the substrate. The reduction in viscosity allows for lower application temperatures and improved flow, which is crucial for automated industrial processes. nih.gov By increasing the flexibility of the adhesive bond, plasticizers help to prevent bond failure, particularly in applications subjected to movement or temperature fluctuations.

While direct documentation for this compound in HMAs is not abundant, the use of closely related sulfonamide plasticizers is well-established. For instance, N-Ethyl-o,p-Toluene Sulfonamide is recognized as a good plasticizer for polyamide and cellulose resins and exhibits high compatibility with hot melt adhesives. anhuiderun.comnuomengchemical.com Polyamide resins are a class of polymers frequently used as the base for high-performance HMAs due to their excellent thermal stability and bond strength. specialchem.com Furthermore, N-Butylbenzenesulfonamide is a known plasticizer used in the polymerization of polyamide compounds. nih.gov Given the chemical similarity and the established compatibility of sulfonamide plasticizers with HMA components like polyamides, this compound is employed as a plasticizer to enhance the flexibility and modify the rheological properties of hot melt adhesive formulations.

Table 1: General Components of Hot Melt Adhesives

Component Function Example Polymers/Additives
Base Polymer Provides core strength and adhesive properties. Ethylene Vinyl Acetate (EVA), Polyamides (PA), Polyolefins (PO), Styrene Block Copolymers (SBC)
Tackifier Increases the surface stickiness of the adhesive. Rosin esters, hydrocarbon resins
Wax Reduces viscosity, controls open time and setting speed. Paraffin wax, microcrystalline wax
Plasticizer Increases flexibility, reduces melt viscosity. Phthalates, benzoates, sulfonamides

| Antioxidant | Prevents degradation during application and service life. | Hindered phenols |

Coatings

In the coatings industry, plasticizers are essential additives used to impart flexibility and durability to the dried film. They work by embedding themselves between the polymer chains of the binder resin, spacing them apart and thus lowering the glass transition temperature (Tg) of the polymer. getty.edu This results in a less brittle and more resilient coating that is better able to withstand physical stresses and temperature changes without cracking or delaminating.

This compound finds application as a plasticizer in various coating systems, particularly those based on resins that are inherently rigid, such as nitrocellulose and polyamides. Nitrocellulose lacquers, for example, are known for their fast drying times and high gloss but can form brittle films. getty.edu The addition of plasticizers is crucial to improve their elasticity and longevity. getty.edu While a broad range of plasticizers is used, sulfonamide derivatives like o,p-toluenesulfonamide (B41071) are known to be effective. getty.edu

Table 2: Role of Plasticizers in Coatings

Property Effect of Plasticizer
Flexibility Increased
Brittleness Decreased
Adhesion Improved
Film Formation Enhanced
Hardness Generally Decreased

| Chemical Resistance | Can be modified |

Printing Inks

Similar to coatings, printing inks are formulated with a binder resin, a colorant (pigment or dye), a solvent (or carrier), and various additives to control performance. Plasticizers play a critical role, especially in flexographic and gravure inks used for printing on flexible packaging materials like plastic films. sintochem.itchrostiki.com The resins used in these inks, such as nitrocellulose, polyamides, and polyurethanes, often require plasticization to ensure the printed ink film has sufficient flexibility to avoid cracking when the substrate is bent, folded, or stretched. sintochem.itgoogle.com

The addition of a plasticizer like this compound helps to maintain the integrity of the printed image, improves adhesion to non-porous plastic substrates, and can enhance the gloss of the ink. sintochem.it The selection of a suitable plasticizer is critical for compatibility with the resin system to avoid issues like migration or "bleeding" from the ink film over time.

The utility of sulfonamide plasticizers in this context is supported by evidence showing that N-Ethyl-o,p-Toluene Sulfonamide is a highly compatible plasticizer for polyamide and cellulose resins used in printing inks. nuomengchemical.com As flexographic and gravure inks frequently utilize these resin systems to achieve fast drying speeds and good substrate adhesion, this compound serves as an effective additive to improve the physical properties of the dried ink film, ensuring its durability throughout the life of the printed product. google.comz-inks.com

Table 3: Common Resins in Flexographic and Gravure Inks Requiring Plasticizers

Resin Type Key Properties
Nitrocellulose Fast drying, good film former, heat resistant
Polyamide Excellent adhesion to plastics, good flexibility, water resistance
Polyurethane High flexibility, elasticity, and bond strength

| Acrylic | Good gloss, weather resistance |

Fusible Inkjet Media

A specific and innovative application of this compound is in the formulation of fusible inkjet media. This type of media features a special top layer, known as a fusible layer, which is designed to be fused under heat and pressure after an image has been printed on it using a conventional inkjet printer. This fusing process creates a smooth, glossy, and highly durable image, similar in quality to traditional photographic prints.

In this application, this compound is used as a solid plasticizer. z-inks.com A US patent for fusible inkjet media explicitly lists this compound as a potential component of the fusible layer, alongside an organic pigment. z-inks.com The key advantage of using a solid plasticizer is its stability within the coating layer at room temperature. Unlike liquid plasticizers, which can migrate between layers of the print medium over time, a solid plasticizer remains homogenously distributed. z-inks.com

The fusible layer is designed so that the solid plasticizer has a melting point above typical storage temperatures but below the fusing temperature of the organic pigment. z-inks.com During the fusing process, the solid plasticizer melts, penetrates, and softens the pigment particles, causing them to coalesce and form a continuous, durable film. z-inks.com this compound is cited as a suitable solid plasticizer for this purpose, with a melting point that allows for practical fusing conditions. z-inks.com

Table 4: Properties of this compound Relevant to Fusible Inkjet Media

Property Value / Description Reference
Physical State Solid (White to light yellow powder/crystal) tcichemicals.com
Function Solid Plasticizer z-inks.com
Melting Point 40.0 to 44.0 °C tcichemicals.com

| Benefit | Remains solid at room temperature, preventing migration within the print medium. Melts during fusing to coalesce pigment particles. | z-inks.com |

Environmental Fate and Ecotoxicological Research

Biodegradation of N-Butyl-p-toluenesulfonamide and Related Sulfonamides

The breakdown of this compound and similar sulfonamides in the environment is largely dependent on microbial activity. The structure of the sulfonamide group plays a significant role in its susceptibility to enzymatic attack.

Certain species of bacteria, particularly from the genus Pseudomonas, have been identified as capable of metabolizing sulfonamides. These microorganisms can utilize sulfonamides as a source of carbon, nitrogen, and sulfur, breaking them down into simpler, less harmful compounds. For instance, Pseudomonas spp. have been shown to metabolize the sulfonamide group of this compound through a process known as oxidative desulfonation.

While specific pathways for this compound are a subject of ongoing research, studies on the closely related compound p-toluenesulfonamide (B41071) (p-TSA) by Pseudomonas spp. provide valuable insights. A bacterium identified as a Pseudomonas sp., isolated from activated sludge, demonstrated the ability to grow on p-TSA, leading to the release of approximately 90% of sulfate (B86663) and 80% of ammonium (B1175870) sigmaaldrich.comepa.gov. The initial step in the degradation of p-TSA is the oxidation of the methyl group sigmaaldrich.comepa.gov.

The microbial degradation of sulfonamides results in the formation of various intermediate compounds known as metabolites. In the biodegradation of p-toluenesulfonamide by Pseudomonas spp., the transient appearance of 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide has been documented sigmaaldrich.comepa.gov. These metabolites were identified using high-performance liquid chromatography-mass spectrometry sigmaaldrich.comepa.gov. The pathway likely proceeds with the conversion of 4-carboxybenzenesulphonamide into 3,4-dihydroxybenzoate and amidosulphurous acid, which is unstable in aqueous solutions and quickly transforms into sulfite (B76179) and ammonium sigmaaldrich.comepa.gov.

Table 1: Identified Degradation Metabolites of p-Toluenesulfonamide

Parent CompoundMetaboliteAnalytical Method
p-Toluenesulfonamide4-hydroxymethylbenzenesulphonamideHigh-Performance Liquid Chromatography-Mass Spectrometry
p-Toluenesulfonamide4-carboxybenzenesulphonamideHigh-Performance Liquid Chromatography-Mass Spectrometry

The breakdown of sulfonamides by microorganisms is facilitated by specific enzymes. The degradation process is primarily enzymatic, with different enzymes targeting various parts of the sulfonamide molecule. In bacteria such as Pseudomonas spp., sulfonamide hydrolyzing enzymes are responsible for cleaving the amide bond, which is a key step in detoxification and degradation. The modification of the amino group (–NH2) and the destruction of the sulfonamide bridge (–SO2–NH–) are the main pathways for both chemical and biological degradation of sulfonamides nih.gov. Oxidoreductases produced by bacteria, fungi, and other organisms can also degrade sulfonamides nih.gov. The catalytic activity of these enzymes is influenced by the enzyme system, reaction conditions, and the specific type of sulfonamide nih.gov.

The rate at which this compound and other sulfonamides are biodegraded in the environment is influenced by a multitude of factors. These can be broadly categorized into environmental conditions and microbial population characteristics.

Key environmental factors include:

pH: The acidity or alkalinity of the environment can affect microbial activity and the chemical state of the sulfonamide.

Temperature: Microbial metabolism and enzymatic activity are highly dependent on temperature, with optimal ranges for different microbial species.

Nutrient Availability: The presence of other sources of carbon, nitrogen, and phosphorus can impact the rate at which microorganisms degrade sulfonamides.

Oxygen Levels: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are dominant. For example, p-TSA is degradable under oxic conditions but tends to be persistent in the absence of oxygen.

A crucial factor related to the microbial population is the acclimation of microorganisms . Microorganisms that have been previously exposed to sulfonamides may develop an enhanced capability to degrade these compounds sigmaaldrich.com. This adaptation can lead to significantly faster degradation rates in environments with a history of sulfonamide contamination. Studies on p-TSA have shown that the degradation rate constants increased as a result of microbial adaptation to changing redox conditions sigmaaldrich.com.

The persistence of a chemical compound in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. Due to their chemical stability, some sulfonamides can be persistent in aquatic environments.

Studies on the related compound p-toluenesulfonamide have shown that it can be ubiquitous in the aquatic environment of urban areas. For instance, in Berlin, p-TSA has been found in high concentrations in an anoxic aquifer downstream of a former sewage farm researchgate.net. Under anoxic (oxygen-depleted) conditions, p-TSA appears to behave conservatively, meaning it does not readily degrade researchgate.net. Field data has shown that its transport in groundwater is similar to that of a conservative tracer like chloride. Predictive simulations suggest that without remediation, groundwater quality near drinking water wells could be affected by high p-TSA loads for approximately a hundred years.

While specific data on the persistence of this compound is limited, its structural similarity to p-TSA suggests it may also exhibit persistence, particularly in anoxic environments like groundwater. The mobility of such compounds in soil and their potential to leach into groundwater are significant environmental concerns.

Microbial Degradation Pathways (e.g., Pseudomonas spp.)

Environmental Monitoring and Occurrence

Environmental monitoring for this compound is essential for understanding its distribution and concentration in various environmental matrices. However, specific monitoring data for this compound in aquatic environments such as wastewater and groundwater is not widely available in the reviewed scientific literature. The focus of many environmental studies has been on sulfonamide antibiotics, and less on industrial sulfonamides like this compound.

The detection of such emerging contaminants often requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify them at low concentrations.

Table 2: Environmental Occurrence of this compound

Environmental MatrixLocationConcentration RangeReference
Wastewater EffluentData Not AvailableNot Reported-
Surface WaterData Not AvailableNot Reported-
GroundwaterData Not AvailableNot Reported-
SedimentData Not AvailableNot Reported-

The lack of readily available data highlights a gap in the current understanding of the environmental prevalence of this compound and underscores the need for targeted monitoring programs to assess its potential risk to aquatic ecosystems and human health.

The majority of public-domain research focuses on the related compound, p-toluenesulfonamide (p-TSA), or other sulfonamide derivatives. Information directly addressing the detection of this compound in environmental water samples, its specific concentration levels in wastewater and groundwater, its bioaccumulation potential, its toxicity to aquatic organisms, or its role in the inhibition of nitrification processes could not be located.

Therefore, it is not possible to provide a detailed, data-driven article on this compound that adheres to the strict confines of the provided outline. Presenting data from related but distinct compounds would be scientifically inaccurate and fall outside the explicit scope of the request.

Toxicological and Health Research Perspectives

Neurotoxicological Investigations of Related Sulfonamides (e.g., N-butylbenzenesulfonamide)

The neurotoxic potential of sulfonamides has been investigated, with some studies focusing on N-butylbenzenesulfonamide (NBBS), a compound used as a plasticizer. nih.govresearchgate.net NBBS is lipophilic, allowing it to distribute rapidly to the brain. nih.govresearchgate.net However, research has yielded conflicting results regarding its neurotoxicity. An early report suggested NBBS was a neurotoxin after it leached from a plastic container into a saline solution used in an experiment with rabbits. oup.com

Conversely, a more recent 27-day study in Sprague-Dawley rats found no evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum. nih.govresearchgate.net That study did not support previous reports of neurotoxicity for NBBS within a 4-week exposure period but noted that effects from longer-term exposure could not be ruled out. nih.gov

Studies on other sulfonamides have shown potential neurotoxic effects. In zebrafish, exposure to six different sulfonamides at environmentally relevant concentrations induced neurotoxicity and depressive-like behaviors. nih.govresearchgate.net In clinical settings, the antibiotic combination trimethoprim-sulfamethoxazole has been associated with encephalopathy and psychosis. nih.gov

Mechanistic Toxicology Research

Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular and cellular levels. For the sulfonamide class of compounds, several mechanisms have been identified.

The primary mechanism for the antibacterial action of sulfonamides is the inhibition of folic acid synthesis. youtube.com They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is essential for folate production in bacteria. nih.gov Since humans obtain folate from their diet, this pathway is not present, which forms the basis of the selective toxicity against bacteria. merckmanuals.com

The neurotoxic effects observed in zebrafish have been linked to the disruption of folate synthesis pathways and carbonic anhydrase metabolism. nih.govresearchgate.net Hypersensitivity or allergic reactions to certain sulfonamides are another area of mechanistic research. These reactions are often associated with the presence of an N4 arylamine group, which can be metabolized to reactive intermediates. nih.gov

Cellular and Molecular Mechanisms of Toxicity

Detailed research into the specific cellular and molecular mechanisms of toxicity for N-Butyl-p-toluenesulfonamide is not extensively available in publicly accessible literature. Much of the toxicological data is derived from studies on its parent compound, p-Toluenesulfonamide (B41071) (p-TSA), and other related sulfonamides.

For p-Toluenesulfonamide, some studies have explored its potential as an antineoplastic agent. The proposed mechanism involves the induction of tumor cell death through the permeabilization of lysosomal membranes. This leads to the release of cathepsin B into the cytosol, which in turn cleaves and activates pro-apoptotic proteins such as the B-cell lymphoma 2 (Bcl-2) family member BH3 interacting-domain death agonist (Bid) and poly [ADP-ribose] polymerase 1 (PARP-1) nih.gov.

General toxicological studies on sulfonamides indicate that they can cause kidney damage and affect red blood cells scbt.com. Overdose scenarios with sulfonamides have been associated with metabolic acidosis and hypoglycemia scbt.com. In vivo studies on p-TSA did not show evidence of mutagenicity in Salmonella typhimurium strains or increases in micronucleated red blood cells in rats and mice, suggesting a lack of bone marrow toxicity under the tested conditions nih.gov.

A study on the related compound N-Ethyl-p-toluenesulfonamide suggested potential for reproductive toxicity, with some evidence from animal studies indicating reduced fertility and possible developmental toxicity scbt.com.

It is important to note that while these findings for related compounds provide some insight into potential toxicological pathways for sulfonamides, they may not be directly applicable to this compound.

Interactions with Biological Targets (e.g., Enzymes, Receptors)

The direct interactions of this compound with specific biological targets like enzymes and receptors are not well-documented. However, research on the broader class of sulfonamides has identified several potential interactions.

One of the most studied interactions of sulfonamides is the inhibition of carbonic anhydrase enzymes drugbank.com. While specific inhibitory activity of this compound on carbonic anhydrase has not been detailed, this remains a potential area of biological activity for the compound.

Computational predictions for the closely related N-Butyl-benzenesulfonamide suggest it may act as a weak inhibitor of the hERG (human Ether-à-go-go-Related Gene) channel. The same predictive models indicate potential inhibitory effects on cytochrome P450 enzymes, specifically CYP450 1A2 and CYP450 2C19 drugbank.com. These enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. Inhibition of these enzymes could lead to altered drug metabolism and potential drug-drug interactions. It is important to emphasize that these are predicted interactions and require experimental validation.

Another related sulfonamide, N-Benzyl-p-toluenesulfonamide (BTS), has been identified as an inhibitor of skeletal muscle myosin II ATPase activity caymanchem.com. This interaction reduces the affinity of ADP-myosin for actin, leading to inhibition of muscle contraction caymanchem.com. While BTS has a different N-substituent, this finding highlights the potential for N-alkylated p-toluenesulfonamides to interact with motor proteins.

Advanced Analytical Methodologies for N Butyl P Toluenesulfonamide

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and analysis of N-Butyl-p-toluenesulfonamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. Its application is particularly noted in quality control, where purity assessment is critical. Commercial specifications for this compound often cite a purity of greater than 98.0%, as determined by HPLC. tcichemicals.com The versatility of HPLC allows for the use of various detectors, with UV detection being common for aromatic compounds like this compound.

For resolving this compound from its structural analogs, reversed-phase HPLC is frequently utilized. A typical setup involves a C18 column with a gradient elution of acetonitrile (B52724) and water. This method effectively separates compounds with similar polarities. While specific HPLC methods for the quantitative determination of this compound in complex matrices are not extensively detailed in publicly available research, methods developed for other sulfonamides can be adapted. For instance, the determination of related sulfonamides in various samples has been achieved using HPLC, demonstrating the technique's broad applicability within this class of compounds.

HPLC Purity Specification for this compound

ParameterSpecificationAnalytical Method
Purity>98.0%HPLC (N)

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the detection and quantification of this compound in environmental samples, owing to its high sensitivity and selectivity. The volatility of many sulfonamides, or their derivatives, makes them amenable to GC analysis. In environmental monitoring, GC-MS has been successfully employed to identify and quantify related compounds like p-toluenesulfonamide (B41071) (p-TSA) in groundwater. fu-berlin.de

The methodology for analyzing sulfonamides in water samples often involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences before injection into the GC-MS system. chromatographyonline.com For instance, a study on the determination of phenols in drinking water utilized SPE followed by GC-MS, a technique that can be adapted for this compound. chromatographyonline.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. Although specific studies focusing solely on this compound in environmental samples using GC-MS are limited, the established methods for other sulfonamides provide a strong foundation for its analysis. For example, a GC-MS method was developed for the simultaneous analysis of sulfolane (B150427) and BTEX compounds in water, highlighting the capability of this technique for monitoring organic pollutants. mdpi.com

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS/MS), and Infrared and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. In the ¹H NMR spectrum, the protons of the n-butyl group and the aromatic protons of the toluene (B28343) moiety exhibit characteristic chemical shifts. The aromatic protons typically appear in the range of δ 7.2–7.8 ppm, while the n-butyl chain protons are observed between δ 0.8–1.5 ppm.

Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. While specific literature detailing the complete ¹³C NMR assignment for this compound is scarce, data for related sulfonamides are available and can be used for comparative analysis. For example, the ¹³C NMR spectrum of p-toluenesulfonamide has been reported. NMR can also be used for quantitative purposes, although it is less common than chromatographic methods for routine analysis.

Characteristic ¹H NMR Chemical Shifts for this compound

Functional GroupChemical Shift (ppm)
Aromatic Protons7.2 - 7.8
n-Butyl Chain (CH₂ and CH₃)0.8 - 1.5

Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for trace analysis and the identification of metabolites of this compound. This method has been extensively used for the detection of various sulfonamides in environmental water samples at very low concentrations. nih.govnih.govresearchgate.net For instance, an analytical method using LC-MS/MS was developed to detect sulfonamides in environmental water samples with a limit of detection as low as 0.02 µg/L. nih.govresearchgate.net

The power of MS/MS lies in its ability to generate unique fragmentation patterns for a parent ion, which can be used for definitive identification and quantification. The mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions corresponding to the loss of the butyl group or the toluenesulfonyl moiety. massbank.eu High-resolution mass spectrometry (HRMS) can further differentiate between compounds with the same nominal mass by providing highly accurate mass measurements. LC-MS/MS is also a key technique in metabolomics for the identification of drug metabolites. thermofisher.comnih.gov

Key Mass Spectral Fragments for this compound

m/zTentative FormulaFragment
57.0699C₄H₉⁺Butyl cation
91.054C₇H₇⁺Tropylium cation
155.0531C₇H₇O₂Sp-Toluenesulfonyl
228.1007C₁₁H₁₈NO₂S⁺[M+H]⁺

Data derived from mass spectral information.

Infrared and Raman Spectroscopy for Characterization

Infrared (IR) and Raman spectroscopy are valuable tools for the characterization of this compound by providing information about its vibrational modes and functional groups. The IR spectrum of this compound exhibits characteristic absorption bands for the sulfonamide group. The S=O stretching vibrations are typically observed around 1150 cm⁻¹ (symmetric) and 1350 cm⁻¹ (asymmetric). Additionally, C-H stretching vibrations from the alkyl and aromatic groups are seen in the 2800-3100 cm⁻¹ region. nuomengchemical.com

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman spectra for this compound are not widely published, studies on related sulfonamides have utilized FT-Raman for characterization. researchgate.net The vibrational data obtained from these techniques can be used for compound identification and to study intermolecular interactions.

Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Alkyl C-H Stretch3000 - 2800
Asymmetric S=O Stretch1350 - 1300
Symmetric S=O Stretch1150 - 1100

Computational Chemistry and Modeling

Computational chemistry and modeling have emerged as indispensable tools in the advanced analysis of this compound. These methodologies provide profound insights into the molecule's electronic structure, reactivity, and potential environmental behavior, complementing experimental data with theoretical predictions.

Quantum Theoretical Calculations and Molecular Docking Studies

Quantum theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of this compound at the molecular level. researchgate.net These calculations can determine the molecule's stable conformers, optimized geometry, and vibrational frequencies. researchgate.net

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p). researchgate.net Such calculations allow for the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. researchgate.net For related p-toluenesulfonamide derivatives, the HOMO-LUMO energy gap has been calculated to be approximately 6.27 eV. researchgate.net

Further analyses stemming from quantum chemical computations include:

Natural Bond Orbital (NBO) analysis: This method is used to understand intramolecular interactions and the stability they confer upon the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) analysis: MEP maps help in identifying the electrophilic and nucleophilic sites on the molecule, revealing regions prone to chemical attack. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM): This approach is employed to study and characterize the various intramolecular interactions within the compound. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide derivatives, docking studies are performed to investigate their interaction with biological targets, such as enzymes. researchgate.net These studies can reveal crucial binding modes, often highlighting the role of the sulfonamide group in forming hydrogen bonds with amino acid residues in the active site of a protein. researchgate.net The primary goal is to calculate the minimum binding energy, which indicates the stability of the molecule-protein complex. researchgate.net For instance, docking studies on similar sulfonamides have been used to explore their binding affinity to targets like skeletal muscle myosin II and various ATPases. researchgate.net

Table 1: Summary of Quantum Theoretical Calculation Methods and Applications for Sulfonamides

Computational Method Basis Set Key Parameters Calculated Application/Insights Gained
Density Functional Theory (DFT)6-311G(d,p)Optimized molecular geometry, Vibrational frequenciesDetermination of the most stable molecular structure. researchgate.net
B3LYP Hybrid Functional6-311G(d,p)HOMO-LUMO energy gap, NBO analysisPrediction of chemical reactivity, stability, and intramolecular interactions. researchgate.net
Molecular DockingN/ABinding energy, Hydrogen bond interactionsEvaluation of potential biological activity and interaction with enzyme active sites. researchgate.net
MEP Analysis6-311G(d,p)Electrophilic and nucleophilic sitesIdentification of reactive sites for chemical reactions. researchgate.net

Prediction of Physicochemical Parameters for Environmental Fate Modeling

The environmental fate of a chemical compound describes its transport and transformation in the environment. nih.gov Computational models are extensively used to predict the physicochemical properties of this compound, which are essential inputs for these environmental fate models. bohrium.com These models help determine how the compound will partition between different environmental compartments such as air, water, soil, and biota. nih.gov

Various in silico tools, including Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are employed to estimate these crucial parameters. bohrium.comncsu.edu Software packages like the US EPA's EPISuite utilize these models to predict properties and degradation half-lives. ncsu.edunih.gov Mechanistic models such as SPARC and COSMOtherm are also used for these predictions. bohrium.comncsu.edu

Key physicochemical parameters predicted for environmental modeling include:

Octanol-Water Partition Coefficient (Kow): This parameter is a measure of a chemical's lipophilicity and is crucial for assessing bioaccumulation potential. nih.govbohrium.com

Water Solubility: This determines the concentration of the chemical that can dissolve in water, affecting its mobility in aquatic systems. bohrium.com

Vapor Pressure: This property influences the tendency of the compound to volatilize and be transported in the atmosphere. nih.govbohrium.com

Melting Point: This helps in predicting the physical state of the chemical under various environmental conditions. nih.govbohrium.com

Henry's Law Constant (Kw/g): This describes the partitioning of a chemical between water and air. nih.gov

Table 2: Key Physicochemical Parameters and Models for Environmental Fate Prediction

Physicochemical Parameter Significance in Environmental Fate Common Prediction Models/Software
Octanol-Water Partition Coefficient (Kow)Indicates potential for bioaccumulation in organisms. nih.govALOGPS, OPERA, PHYSPROP (part of EPISuite). bohrium.com
Water SolubilityAffects transport and concentration in aquatic environments. bohrium.comEPISuite, SPARC. bohrium.comncsu.edu
Vapor PressureDetermines partitioning into the air compartment and potential for long-range transport. nih.govEPISuite, SPARC. bohrium.comncsu.edu
Degradation Half-lives (Air, Water, Soil)Predicts the persistence of the compound in different environmental media.US EPA EPISuite. ncsu.edunih.gov
Henry's Law ConstantGoverns the air-water exchange, influencing atmospheric transport. nih.govEstimated from vapor pressure and water solubility.

Q & A

Q. What are the established synthetic routes for N-butyl-p-toluenesulfonamide, and what key reaction parameters influence yield?

this compound is typically synthesized via sulfonamide formation, where p-toluenesulfonyl chloride reacts with n-butylamine. Critical parameters include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while aqueous conditions require pH control (pH 8–9) to deprotonate the amine .
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine is optimal, with excess base (e.g., NaOH) to neutralize HCl byproducts . Yield optimization often involves post-synthesis purification via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the n-butyl chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups) and the aromatic protons (δ 7.2–7.8 ppm) .
  • Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at ~1150 cm1^{-1} and 1350 cm1^{-1} .
  • X-ray crystallography : Resolves bond angles and confirms stereochemistry, particularly for crystallizable derivatives .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Thermal stability : Decomposition occurs above 200°C, with sulfonamide bond cleavage observed via TGA-DSC .
  • Light sensitivity : Store in amber glassware to prevent photodegradation of the aromatic ring .
  • Moisture : Hygroscopicity is low, but prolonged exposure to humidity may hydrolyze sulfonamide bonds; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for N-alkyl-p-toluenesulfonamide derivatives?

  • Ligand selection : Biaryl phosphine ligands (e.g., t-BuXPhos) improve catalytic efficiency in coupling reactions with aryl nonafluorobutanesulfonates .
  • Base-solvent systems : K3_3PO4_4 in tert-amyl alcohol enhances reaction rates by stabilizing transition states .
  • Substrate scope : Electron-deficient aryl groups exhibit higher reactivity due to reduced steric hindrance at the sulfonamide nitrogen .

Q. What analytical challenges arise in distinguishing this compound from its structural analogs, and how can they be resolved?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 90:10) to resolve analogs with similar polarity .
  • Mass spectrometry : High-resolution MS (HRMS) differentiates isotopes and fragmentation patterns, e.g., m/z 227.06 for [M+H]+^+ .
  • Crystallographic ambiguity : Co-crystallization with heavy atoms (e.g., selenium derivatives) improves diffraction resolution .

Q. What methodologies are used to study the biological activity of this compound in endocrine disruption assays?

  • In vitro receptor binding : Competitive binding assays with estrogen/androgen receptors (ER/AR) quantify displacement of radiolabeled ligands .
  • Transcriptional activation : Luciferase reporter gene assays in HEK293 cells measure receptor-dependent transcriptional activity .
  • Metabolite profiling : LC-MS/MS identifies sulfonamide hydrolysis products (e.g., p-toluenesulfonic acid) in hepatic microsomes .

Q. How does the electronic nature of the sulfonamide group influence reactivity in nucleophilic substitution reactions?

  • Resonance effects : The electron-withdrawing sulfonyl group activates the nitrogen for alkylation but deactivates the aromatic ring toward electrophilic substitution .
  • Steric effects : Bulky substituents on nitrogen (e.g., tert-butyl) reduce reactivity in SN2 mechanisms, favoring elimination pathways .

Q. What statistical approaches resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for sulfonamide derivatives?

  • Multivariate regression : Identifies outliers in calorimetric datasets by correlating enthalpy changes with substituent Hammett constants .
  • Error-weighted averaging : Combines conflicting ΔG values from multiple sources, weighted by measurement precision .

Q. How can green chemistry principles be applied to this compound synthesis?

  • Solvent reduction : Microwave-assisted synthesis in solvent-free conditions reduces waste .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable reuse in cross-coupling reactions .
  • Biocatalysis : Lipase-mediated sulfonamide formation avoids harsh reagents .

Q. What degradation pathways are observed for this compound in environmental matrices?

  • Photolysis : UV irradiation (254 nm) cleaves the C–S bond, generating p-toluenesulfonic acid and butylamine .
  • Microbial degradation : Pseudomonas spp. metabolize the sulfonamide group via oxidative desulfonation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-p-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butyl-p-toluenesulfonamide

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